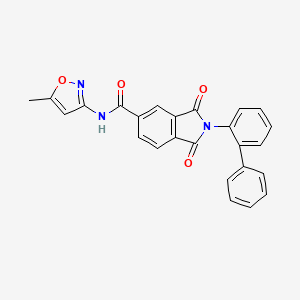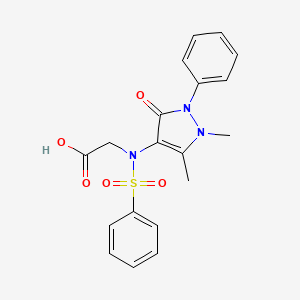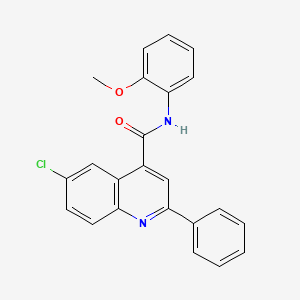
2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(2-biphenylyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, commonly known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2007. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetic research and cancer therapy.
Wirkmechanismus
BIX-01294 acts as a competitive inhibitor of G9a histone methyltransferase by binding to its SET domain, which is responsible for the catalytic activity. The binding of BIX-01294 prevents the binding of the cofactor S-adenosylmethionine (SAM) and the substrate histone H3, thus inhibiting the methylation of H3K9. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BIX-01294 has been shown to affect various biochemical and physiological processes in cells and organisms. In vitro studies have demonstrated that BIX-01294 can induce differentiation and inhibit proliferation of cancer cells, suggesting its potential as a cancer therapeutic agent. BIX-01294 has also been shown to modulate the expression of genes involved in neuronal differentiation and synaptic plasticity, indicating its potential applications in neuroscience research.
Vorteile Und Einschränkungen Für Laborexperimente
BIX-01294 has several advantages as a tool compound for epigenetic research. It is highly selective for G9a histone methyltransferase and does not affect other methyltransferases or demethylases. It is also cell-permeable and can be used in live cells and animals. However, BIX-01294 has several limitations as well. It is not a specific inhibitor of G9a, as it can also inhibit other SAM-dependent methyltransferases at high concentrations. It also has low solubility in water and requires the use of organic solvents for preparation and storage.
Zukünftige Richtungen
There are several potential future directions for the study of BIX-01294 and its applications in epigenetic research and cancer therapy. One area of interest is the development of more selective and potent inhibitors of G9a histone methyltransferase, which can overcome the limitations of BIX-01294. Another area of interest is the investigation of the downstream effects of BIX-01294 on gene expression and cellular processes, which can provide insights into the epigenetic regulation of various biological functions. Finally, the clinical development of BIX-01294 and related compounds as cancer therapeutic agents is an important direction for future research.
Wissenschaftliche Forschungsanwendungen
BIX-01294 is mainly used as a tool compound in epigenetic research, particularly in the study of histone lysine methylation. It has been shown to selectively inhibit G9a histone methyltransferase, which catalyzes the methylation of histone H3 lysine 9 (H3K9) and plays a critical role in gene expression and chromatin structure. By blocking G9a activity, BIX-01294 can modulate the epigenetic landscape of cells and affect various cellular processes, such as differentiation, proliferation, and apoptosis.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-15-13-22(27-32-15)26-23(29)17-11-12-19-20(14-17)25(31)28(24(19)30)21-10-6-5-9-18(21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCAXFPBJROSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-phenylene bis[(2,5-dioxo-1-pyrrolidinyl)acetate]](/img/structure/B3556687.png)
![N-(3-bromophenyl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B3556694.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3556702.png)
![6-oxo-6H-[1]benzofuro[3,2-c]chromene-3,8,9-triyl triacetate](/img/structure/B3556706.png)
![N-(4-ethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3556717.png)


![N-{2-[(isobutylamino)carbonyl]phenyl}-2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3556739.png)
![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)
![4-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3556759.png)
![ethyl 5-[bis(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3556773.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![N-(2-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3556777.png)